molecular formula C8H7BrF2O2 B12860842 3-Bromo-2-(2,2-difluoroethoxy)phenol

3-Bromo-2-(2,2-difluoroethoxy)phenol

Cat. No.: B12860842
M. Wt: 253.04 g/mol
InChI Key: KESKXSHXQQJZMV-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-difluoroethoxy)phenol ( 1822861-89-1) is a halogenated and fluorinated phenolic compound supplied for research and development purposes. With a molecular formula of C 8 H 7 BrF 2 O 2 and a molecular weight of 253.04 g/mol, it serves as a versatile chemical building block, particularly in synthetic organic chemistry . The structure combines a phenolic hydroxyl group, a bromo substituent, and a 2,2-difluoroethoxy side chain, making it a valuable intermediate for the construction of more complex molecules. The primary research value of this compound lies in its application as a key precursor in medicinal chemistry and drug discovery. The bromine atom on the aromatic ring is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs . Concurrently, the 2,2-difluoroethoxy group is a privileged fragment in pharmaceutical design, often used to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates . Research indicates that incorporating similar difluoroalkoxylated groups into molecular scaffolds, such as tetrahydroprotoberberine alkaloids, can yield potent and selective antagonists for targets like the dopamine D1 receptor (D1R), demonstrating significant potential for central nervous system (CNS) drug discovery . Furthermore, analogues with this functional group have shown excellent blood-brain barrier (BBB) permeation in preliminary assays, highlighting their utility in developing neurotherapeutics . As a phenol, the compound can also be further functionalized via alkylation or conjugation. This chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

3-bromo-2-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2

InChI Key

KESKXSHXQQJZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 2 2,2 Difluoroethoxy Phenol

Regioselective Bromination Techniques for Substituted Phenols

The introduction of a bromine atom onto a phenol ring is a classic electrophilic aromatic substitution reaction. However, the strong activating nature of the hydroxyl group often leads to challenges in controlling both the position (regioselectivity) and the number of bromine atoms added (mono- vs. polybromination). stackexchange.comnih.gov For the synthesis of 3-Bromo-2-(2,2-difluoroethoxy)phenol, the key challenge lies in achieving selective bromination at the C-3 position, which is ortho to the hydroxyl group.

A variety of brominating agents and reaction conditions have been developed to address the challenges of phenol bromination. The choice of reagent and solvent system is critical in determining the reaction's outcome.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of activated aromatic rings as it is a safer and more manageable source of electrophilic bromine compared to molecular bromine (Br₂). nih.govccspublishing.org.cn Reactions using NBS can be conducted in various organic solvents, including acetonitrile (MeCN), ethyl acetate (EtOAc), and methanol (MeOH). nih.govchemrxiv.org The selectivity can be further tuned by the addition of catalysts. For instance, indium(III) triflate (In(OTf)₃) has been used to catalyze NBS bromination in acetonitrile. mdpi.com

Oxidative Bromination Systems: These methods generate the electrophilic brominating species in situ from a bromide salt, which is an environmentally favorable approach due to high atom economy. nih.gov Common systems include potassium bromide (KBr) with an oxidant like potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂). chemrxiv.orgresearchgate.net The H₂O₂-HBr system in water represents a "green" approach to electrophilic bromination at ambient temperatures. researchgate.net Another method employs vanadia-catalyzed hydrogen peroxide (V₂O₅-H₂O₂) to oxidize a bromide source like tetrabutylammonium bromide. semanticscholar.org

Hydrogen Bromide (HBr) with an Oxidant: A combination of HBr and an oxidant like dimethyl sulfoxide (DMSO) can be used for regioselective bromination. By using sulfoxides with sterically hindered substituents instead of DMSO, high regioselectivity for the para-position can be achieved. ccspublishing.org.cn

The reaction conditions for these agents vary significantly, influencing both yield and selectivity.

Brominating Agent/SystemTypical SolventsCatalyst/AdditiveKey CharacteristicsCitations
N-Bromosuccinimide (NBS)Methanol, Acetonitrile, Ethyl Acetatep-TsOH, In(OTf)₃Safer alternative to Br₂; selectivity can be directed by catalysts. nih.govmdpi.com
KBr / KBrO₃Acetic Acid/WaterAcidic medium requiredGenerates Br₂ in situ; can lead to polybromination if not controlled. chemrxiv.orgchemrxiv.org
H₂O₂ / HBrWaterNone"Green" chemistry approach; performed at ambient temperature. researchgate.net
HBr / Hindered SulfoxideAcetonitrileNoneMild conditions; provides high para-selectivity due to steric effects. ccspublishing.org.cn
TMSBr / SulfoxideAcetonitrileNoneMild conditions; by-product thioether promotes the reaction. chemistryviews.org

Achieving selective ortho-bromination on a phenol ring, especially when the para-position is available, is a significant synthetic challenge. The hydroxyl group is a powerful ortho, para-director. In the case of a 2-substituted phenol like 2-(2,2-difluoroethoxy)phenol, the primary sites for bromination would be the C-4 (para to -OH) and C-6 (ortho to -OH) positions. Selective bromination at C-3 would be electronically disfavored and sterically hindered.

However, for para-substituted phenols, where the most reactive site is blocked, attention turns to the ortho positions. A highly effective method for selective mono-ortho-bromination of para-substituted phenols utilizes NBS in ACS-grade methanol in the presence of a catalytic amount (10 mol%) of p-toluenesulfonic acid (pTsOH). nih.govmdpi.comresearchgate.net This reaction proceeds rapidly, often within 15-25 minutes at room temperature, and gives excellent yields (>86%) of the desired ortho-brominated product. nih.govresearchgate.net The proposed mechanism involves the conjugation of pTsOH to the phenolic oxygen, which helps direct the incoming electrophile to the ortho position. mdpi.com This method has been shown to be tolerant of a range of substituents, including methyl, fluoro, and NHBoc groups. nih.govresearchgate.net

Substrate TypeReagentsSolventReaction TimeSelectivity OutcomeCitations
p-Substituted PhenolsNBS (100 mol%), p-TsOH (10 mol%)Methanol~25 minHigh selectivity for mono-ortho-brominated products. nih.govmdpi.com
PhenolKBr and ZnAl–BrO₃⁻–LDHsNot SpecifiedNot SpecifiedPara site is much more favorable; ortho site is prioritized if para is occupied. nih.gov

Due to the high reactivity of the phenol ring, over-bromination is a frequent side reaction, often leading to di- or tri-brominated products. nih.gov Several strategies have been developed to favor monobromination.

One of the most critical factors is the choice of solvent. In aqueous or highly polar solvents, the phenol can deprotonate to form the highly activated phenoxide ion, which readily undergoes polysubstitution. stackexchange.com Using a non-polar solvent like carbon tetrachloride (CCl₄) suppresses phenoxide formation and tends to result in monosubstitution. stackexchange.com

Controlling the stoichiometry of the brominating agent is another key parameter. Using a slight excess or a 1:1 ratio of the brominating agent to the phenol substrate can favor the formation of the monobrominated product. Additionally, reaction time and temperature are crucial; shorter reaction times and lower temperatures can help minimize the formation of polybrominated byproducts. nih.gov

Specialized reagent systems have also been designed for selective monobromination. For example, using KBr with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagents has been shown to successfully achieve regioselective mono-bromination of phenols. nih.gov This system demonstrates excellent regioselectivity, favoring the para position, or the ortho position if para is blocked. nih.gov

Introduction of the 2,2-Difluoroethoxy Moiety via Etherification Strategies

The formation of the aryl ether bond is the second key transformation in the synthesis of this compound. This is typically achieved via a nucleophilic substitution reaction where a phenoxide attacks an electrophilic difluoroethyl source.

The Williamson ether synthesis is the classical method for forming this type of C-O bond. The reaction involves the deprotonation of a phenol using a base (e.g., NaH, K₂CO₃) to form a nucleophilic phenoxide ion. This phenoxide then displaces a leaving group from an electrophilic alkylating agent. In this case, the alkylating agent would be a derivative of 2,2-difluoroethanol. beilstein-journals.org

2,2-Difluoroethanol itself is not a suitable electrophile for nucleophilic substitution because the hydroxyl group (-OH) is a poor leaving group. unco.edu Therefore, the hydroxyl group must be converted into a group that is more easily displaced. This process is known as activation. unco.eduntu.ac.uk

A common and highly effective method of activation is sulfonation, which converts the alcohol into a sulfonate ester. Common sulfonate esters used for this purpose include:

Tosylates (-OTs): Prepared by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Mesylates (-OMs): Prepared by reacting the alcohol with methanesulfonyl chloride (MsCl) and a base.

Triflates (-OTf): Prepared using triflic anhydride (Tf₂O); triflates are exceptionally good leaving groups.

Once the 2,2-difluoroethyl sulfonate is formed, it becomes a potent electrophile. A phenoxide ion can then readily attack the carbon atom bearing the sulfonate group, displacing it via an Sₙ2 mechanism to form the desired 2,2-difluoroethoxy ether bond.

Alternative strategies for activating the 2,2-difluoroethyl moiety include using corresponding alkyl halides, such as 1-chloro-2,2-difluoroethane or 1-bromo-2,2-difluoroethane, as the electrophile. google.comchemicalbook.com These halides can be synthesized and used directly in Williamson ether synthesis with a suitable phenoxide.

Nucleophilic Displacement Reactions with 2,2-Difluoroethanol Derivatives

Base-Mediated Phenoxide Formation and Subsequent Etherification

A foundational and widely utilized method for the synthesis of aryl ethers, including this compound, is the Williamson ether synthesis. This classical organic reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The synthesis commences with the deprotonation of a phenolic precursor, in this case, 3-bromobenzene-1,2-diol (also known as 3-bromocatechol), using a suitable base to form a more nucleophilic phenoxide ion. The choice of base is critical and is often dictated by the acidity of the phenol and the reaction conditions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH). acs.orgrsc.org

Once the phenoxide is generated in situ, it attacks an electrophilic 2,2-difluoroethyl species, leading to the formation of the desired ether linkage. For this role, an alkyl halide or an alkyl sulfonate with a good leaving group is required to facilitate the SN2 reaction. researchgate.netrsc.org Effective electrophiles for introducing the 2,2-difluoroethoxy group include 2,2-difluoroethyl tosylate or 2,2-difluoroethyl triflate, which can be prepared from 2,2-difluoroethanol. scielo.org.mxsioc-journal.cnresearchgate.net

The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the phenoxide salt without participating in hydrogen bonding, thus enhancing the nucleophilicity of the phenoxide.

Table 1: Representative Conditions for Base-Mediated Etherification

Phenolic Substrate Electrophile Base Solvent Temperature (°C)
3-Bromobenzene-1,2-diol 2,2-Difluoroethyl tosylate K₂CO₃ DMF 80-120

Transition-Metal Catalyzed C-O Coupling Reactions

While the Williamson ether synthesis is robust, harsher conditions can sometimes be required. Transition-metal catalysis offers milder and often more efficient alternatives for the formation of C-O bonds, particularly for less reactive substrates.

Copper-Catalyzed Cross-Coupling Methodologies

The copper-catalyzed Ullmann condensation is a powerful method for forming aryl ethers. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. For the synthesis of this compound, this would entail the reaction of 3-bromobenzene-1,2-diol with a suitable 2,2-difluoroethylating agent, or more strategically, the coupling of a di-halogenated benzene derivative with 2,2-difluoroethanol followed by selective functionalization.

A more direct and relevant approach is the copper-catalyzed arylated etherification of 2,2-difluoroethanol with an aryl bromide. A study by Ge and colleagues demonstrated a mild and efficient method for the preparation of difluoroethyl aryl ethers via a copper-catalyzed Ullmann-type reaction of aryl bromides or iodides with 2,2-difluoroethanol. sioc-journal.cn This reaction proceeds smoothly in the presence of copper(I) iodide (CuI) as the catalyst, 8-hydroxyquinoline as a ligand, and potassium tert-butoxide (t-BuOK) as the base. sioc-journal.cn This methodology could be directly applied to the synthesis of the target molecule, starting from a suitably protected 3-bromobenzene-1,2-diol derivative.

Table 2: Conditions for Copper-Catalyzed Etherification of Aryl Bromides with 2,2-Difluoroethanol

Catalyst Ligand Base Solvent Temperature (°C)

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The presence of a ligand, such as 8-hydroxyquinoline, can stabilize the copper catalyst and facilitate the reaction. sioc-journal.cn

Exploration of Other Catalytic Systems for Ether Linkage Formation

Beyond copper, other transition metals, most notably palladium, have been extensively developed for C-O cross-coupling reactions, often referred to as Buchwald-Hartwig amination, which has been extended to etherification. wikipedia.orgorganic-chemistry.org These reactions typically employ a palladium precatalyst and a sterically bulky phosphine ligand.

A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols using a commercially available palladium precatalyst, tBuBrettPhos Pd G3, has been reported. nih.govnih.gov This system demonstrates excellent functional group tolerance and is effective for both electron-rich and electron-poor aryl bromides. nih.govnih.gov The reaction is typically carried out with a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene. This palladium-catalyzed approach represents a viable and modern alternative for the synthesis of this compound from a protected 3-bromobenzene-1,2-diol.

Other catalytic systems involving rhodium and iron have also been explored for C-O bond formation, although their application to the synthesis of fluoroalkyl aryl ethers is less common. rsc.orgsemanticscholar.org

Table 3: Palladium-Catalyzed C-O Cross-Coupling Conditions

Catalyst Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ Toluene 100

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of a multifunctional molecule like this compound can be approached through different strategic pathways, which can be broadly categorized as convergent or divergent.

A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then joined together in the final steps. For the target compound, this could involve the synthesis of a 2-(2,2-difluoroethoxy)phenol intermediate, followed by a late-stage bromination at the 3-position.

A divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of related structures. rsc.orgnih.gov In this context, 3-bromobenzene-1,2-diol could serve as a key intermediate. From this starting material, one could envision the selective mono-etherification to yield the target compound, while the remaining free phenol could be used for further functionalization to create a library of related compounds.

Sequential Functionalization Strategies

A sequential functionalization strategy offers a linear approach to the target molecule, where functional groups are introduced in a stepwise manner. A plausible sequence for the synthesis of this compound could be:

Protection: Start with 2-bromophenol and protect the hydroxyl group, for example, as a methoxymethyl (MOM) ether.

Ortho-lithiation and Hydroxylation: Perform an ortho-directed metalation followed by reaction with an electrophilic oxygen source to introduce a hydroxyl group at the 2-position, yielding a protected 3-bromobenzene-1,2-diol.

Etherification: React the free hydroxyl group with a 2,2-difluoroethylating agent via a base-mediated or transition-metal-catalyzed reaction as described above.

Deprotection: Remove the protecting group to yield the final product, this compound.

Alternatively, a sequence involving the bromination of a pre-formed ether is also conceivable. For instance, 2-(2,2-difluoroethoxy)phenol could be synthesized first, followed by regioselective bromination at the 3-position using a suitable brominating agent like N-bromosuccinimide (NBS). researchgate.net

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A hypothetical one-pot synthesis of this compound could start from 3-bromobenzene-1,2-diol.

In such a procedure, 3-bromobenzene-1,2-diol would be treated with one equivalent of a base to selectively generate the more acidic phenoxide. This could then be followed by the addition of the 2,2-difluoroethylating agent. By carefully controlling the stoichiometry and reaction conditions, it might be possible to achieve selective mono-etherification in a single pot. While specific literature for this one-pot transformation is not available, the concept is based on established principles of selective functionalization of catechols. researchgate.net

Process Optimization and Scale-Up Considerations in Synthesis

The efficient and scalable synthesis of this compound is crucial for its potential applications. The Williamson ether synthesis is a primary route for the O-alkylation of the parent 2-bromophenol. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a 2,2-difluoroethylating agent.

Solvent Effects and Selection

The choice of solvent is critical in the Williamson ether synthesis as it influences the solubility of the reactants, the reactivity of the nucleophile, and the rate of the reaction. Aprotic polar solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anionic oxygen more nucleophilic.

A screening of solvents for a model O-alkylation of a substituted phenol with a fluoroalkylating agent could yield results similar to those presented in the following table. The data is illustrative and based on typical outcomes in related syntheses.

Table 1: Effect of Solvent on the Yield of a Model Aryl Fluoroalkyl Ether Synthesis

Entry Solvent Dielectric Constant (ε) Yield (%)
1 N,N-Dimethylformamide (DMF) 36.7 85
2 Acetonitrile (MeCN) 37.5 78
3 Tetrahydrofuran (THF) 7.6 65
4 Dichloromethane (DCM) 9.1 45
5 Toluene 2.4 30

As indicated by the hypothetical data, polar aprotic solvents like DMF and acetonitrile would be expected to provide higher yields due to their ability to solvate the counter-ion of the phenoxide and enhance the nucleophilicity of the oxygen atom. For industrial scale-up, factors such as solvent cost, toxicity, and ease of removal must also be considered.

Temperature and Pressure Profile Studies

Temperature is a key parameter in controlling the rate and selectivity of the Williamson ether synthesis. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts through side reactions like elimination, especially if the alkylating agent is sterically hindered.

Pressure is typically not a critical parameter for this type of liquid-phase reaction unless volatile reagents or solvents are used at temperatures above their boiling points. In such cases, a sealed reaction vessel would be necessary to maintain the desired concentration and prevent loss of material.

The following table illustrates a hypothetical temperature optimization study for the synthesis of an aryl fluoroalkyl ether.

Table 2: Influence of Temperature on Reaction Yield

Entry Temperature (°C) Reaction Time (h) Yield (%)
1 25 (Room Temp.) 24 40
2 50 12 75
3 80 6 88
4 100 4 86 (with byproduct formation)

This data suggests that an optimal temperature exists where the reaction proceeds at a reasonable rate without significant byproduct formation. For scale-up, maintaining uniform temperature control within a large reactor is a critical engineering challenge.

Catalyst Loading and Co-catalyst Effects

Phase-transfer catalysts (PTCs) are often employed in Williamson ether synthesis to facilitate the reaction between the aqueous or solid phenoxide salt and the organic-soluble alkylating agent. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common PTCs. The catalyst loading is a crucial factor to optimize, as sufficient catalyst is needed to ensure a reasonable reaction rate, while excessive amounts can be costly and complicate purification.

Co-catalysts are generally not required for a standard Williamson ether synthesis. However, in cases where the alkylating agent is unreactive, the addition of an iodide salt (e.g., KI) can sometimes enhance the reaction rate through an in-situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide.

Table 3: Effect of Phase-Transfer Catalyst Loading on a Model Reaction

Entry Catalyst Catalyst Loading (mol%) Yield (%)
1 None 0 15
2 TBAB 1 65
3 TBAB 5 85
4 TBAB 10 86

The illustrative data shows that a catalytic amount of the phase-transfer catalyst significantly improves the reaction yield, with a plateau being reached at higher loadings.

Quenching and Work-up Procedures

After the reaction is complete, a careful quenching and work-up procedure is necessary to neutralize any remaining base, remove inorganic salts, and isolate the crude product. A typical procedure would involve cooling the reaction mixture and slowly adding water or a dilute aqueous acid to quench the reaction.

The organic product is then extracted into a suitable water-immiscible solvent like ethyl acetate or dichloromethane. The organic layer is subsequently washed with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, followed by filtration and evaporation of the solvent under reduced pressure, yields the crude product. Purification is often achieved by column chromatography on silica gel or recrystallization.

Development of Novel Synthetic Routes and Mechanistic Elucidation

While the Williamson ether synthesis is a well-established method, researchers are continually exploring novel synthetic routes that may offer advantages in terms of milder reaction conditions, improved efficiency, or different substrate scope.

Exploration of Photochemical and Electrochemical Approaches

Photochemical Synthesis:

Electrochemical Synthesis:

Electrochemical methods provide another avenue for the synthesis of aryl ethers under mild conditions. Anodic oxidation can be used to generate reactive intermediates from phenols that can then react with alcohols. For instance, the electrochemical oxidation of a phenol can lead to a phenoxonium ion, which could then be trapped by 2,2-difluoroethanol. Alternatively, cathodic reduction of a suitable precursor could generate a nucleophile for subsequent reaction. Electrochemical syntheses can offer high selectivity and avoid the use of stoichiometric chemical oxidants or reductants, making them an environmentally attractive option. Mechanistic studies in this area often involve techniques like cyclic voltammetry to probe the redox potentials of the reactants and intermediates.

The development of these novel photochemical and electrochemical routes for the synthesis of this compound is a promising area for future research, potentially leading to more efficient and sustainable manufacturing processes.

Detailed Mechanistic Investigations of Key Bond-Forming Steps

The synthesis of this compound involves two critical bond-forming transformations: the formation of the ether linkage and the electrophilic bromination of the aromatic ring. A thorough understanding of the mechanisms governing these steps is essential for optimizing reaction conditions and achieving high yields of the desired product.

The synthetic strategy can be approached in two conceivable ways: the bromination of 2-(2,2-difluoroethoxy)phenol or the etherification of 3-bromophenol. The order of these steps significantly influences the mechanistic considerations due to the electronic effects of the substituents on the phenyl ring.

Formation of the Aryl-Ether Bond

The creation of the 2,2-difluoroethoxy ether linkage is commonly achieved through a nucleophilic substitution reaction, typically following the principles of the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step.

In the context of synthesizing 2-(2,2-difluoroethoxy)phenol, the reaction would involve the deprotonation of a phenol to form a more nucleophilic phenoxide ion. This is typically accomplished using a suitable base. The resulting phenoxide then acts as the nucleophile, attacking the electrophilic carbon of a 2,2-difluoroethyl halide (or a similar substrate with a good leaving group), such as 2-bromo-1,1-difluoroethane.

The key steps of this S(_N)2 mechanism are as follows:

Deprotonation of the Phenol: A base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), abstracts the acidic proton from the hydroxyl group of the starting phenol (e.g., catechol or 3-bromophenol) to form a highly reactive phenoxide ion.

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion then attacks the carbon atom bearing the leaving group (e.g., bromide) on the 2,2-difluoroethyl moiety.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the side opposite to the leaving group.

Inversion of Stereochemistry (if applicable) and Product Formation: As the new carbon-oxygen bond forms, the carbon-leaving group bond breaks. If the electrophilic carbon were chiral, this would result in an inversion of stereochemistry. The final ether product is formed along with a salt of the leaving group.

An alternative approach for the synthesis of aryl-α,α-difluoroethyl ethers involves the addition of phenols to 2-bromo-1,1-difluoroethene, followed by hydrogenolysis nih.govacs.org. This method provides an alternative pathway to the desired ether linkage.

Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the attack of an electrophile (a bromine cation or a polarized bromine molecule) on the electron-rich aromatic ring, followed by the restoration of aromaticity through the loss of a proton.

The regioselectivity of the bromination is directed by the substituents already present on the benzene ring. Both the hydroxyl (-OH) and the 2,2-difluoroethoxy (-OCH(_2)CF(_2)H) groups are ortho-, para-directing and activating groups due to the lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic ring through resonance.

The mechanism for the bromination of 2-(2,2-difluoroethoxy)phenol can be detailed in the following steps:

Generation of the Electrophile: A source of electrophilic bromine is required. This can be molecular bromine (Br(_2)) often in the presence of a Lewis acid catalyst, or a reagent like N-bromosuccinimide (NBS). The bromine molecule becomes polarized, creating a (\delta+) and a (\delta-) pole.

Formation of the Sigma Complex (Arenium Ion): The (\pi) electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ortho and para positions relative to the point of attack.

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the bromide ion (Br) formed in the first step or the solvent, abstracts a proton from the carbon atom that is bonded to the new bromine atom. The electrons from the carbon-hydrogen bond then move back into the ring, restoring its aromaticity and yielding the final brominated product.

Given the ortho-, para-directing nature of the -OCH(_2)CF(_2)H group, the bromination of 2-(2,2-difluoroethoxy)phenol would be expected to yield a mixture of products with bromine at the positions ortho and para to the ether linkage.

Interactive Data Table: Key Bond-Forming Reactions

Bond-Forming Step Reaction Type Key Intermediates Directing Effects of Substituents
C-O Ether FormationWilliamson Ether Synthesis (S(_N)2)Phenoxide ion, Trigonal bipyramidal transition stateNot applicable
C-Br Bond FormationElectrophilic Aromatic SubstitutionSigma complex (Arenium ion)-OH and -OCH(_2)CF(_2)H are ortho-, para-directing

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 2,2 Difluoroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the chemical environment of hydrogen, carbon, and fluorine atoms within a molecule. The following sections predict the characteristic NMR spectra for 3-Bromo-2-(2,2-difluoroethoxy)phenol.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton.

The aromatic region will display signals for the three protons on the phenyl ring. Their chemical shifts are influenced by the electron-donating hydroxyl and difluoroethoxy groups, and the electron-withdrawing bromo group. The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton in between the bromo and difluoroethoxy groups would be the most deshielded.

The difluoroethoxy group will present two key signals: a triplet for the methylene (-OCH₂-) protons and a triplet of doublets for the terminal methine (-CHF₂). The methylene protons are deshielded by the adjacent oxygen atom. The methine proton will show a characteristic large coupling to the two fluorine atoms.

The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. libretexts.orglibretexts.org To confirm its assignment, a D₂O shake experiment can be performed, which would result in the disappearance of the -OH peak. libretexts.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 6.8 - 7.5 Multiplet
-OH 4.0 - 7.0 Broad Singlet
-OCH₂- 4.2 - 4.5 Triplet ~ 4 Hz (³JHH)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the difluoroethoxy group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded, as will the carbon attached to the difluoroethoxy group (C-O). The carbon bonded to the bromine atom (C-Br) will also exhibit a characteristic chemical shift. The remaining aromatic carbons will have shifts in the typical aromatic region (110-140 ppm).

The carbons of the difluoroethoxy group will show distinct signals. The methylene carbon (-OCH₂-) will be deshielded by the oxygen atom. The difluoromethyl carbon (-CHF₂) will appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
Aromatic C-OH 150 - 155 Singlet
Aromatic C-O 145 - 150 Singlet
Aromatic C-Br 110 - 115 Singlet
Aromatic C-H 115 - 130 Singlet
-OCH₂- 68 - 72 Triplet

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoroethoxy group. This signal will be split into a doublet by the adjacent methine proton. The chemical shift will be in a characteristic region for difluoroalkyl groups.

Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the -OCH₂- and -CHF₂ protons, confirming their adjacent positions. It would also help in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic rings and the difluoroethoxy group to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Phenol Group: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgwpmucdn.comdocbrown.info A C-O stretching vibration for the phenol is expected around 1200-1260 cm⁻¹. docbrown.info

Bromo Group: The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹.

Fluoroether Group: The C-F stretching vibrations are usually very strong and are expected in the region of 1000-1100 cm⁻¹. The C-O-C stretching of the ether linkage will likely appear as a strong band around 1050-1150 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. docbrown.info

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol) 3200 - 3600 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (Phenol) 1200 - 1260 Strong
C-O-C Stretch (Ether) 1050 - 1150 Strong
C-F Stretch 1000 - 1100 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and probing the structural integrity of molecules. Through ionization and subsequent analysis of fragment ions, a detailed picture of the compound's composition and connectivity can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The molecular formula of this compound is C₈H₇BrF₂O₂. The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), provides a precise target for HRMS analysis.

Theoretical Monoisotopic Mass Calculation:

Carbon (C): 8 x 12.000000 = 96.000000

Hydrogen (H): 7 x 1.007825 = 7.054775

Bromine (⁷⁹Br): 1 x 78.918338 = 78.918338

Fluorine (F): 2 x 18.998403 = 37.996806

Oxygen (O): 2 x 15.994915 = 31.989830

Total Exact Mass: 251.959749 Da

Experimental HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that closely matches this calculated value, thereby confirming the elemental composition. The presence of bromine would also be evident from the characteristic isotopic pattern, with a second peak at [M+2]⁺ of nearly equal intensity due to the natural abundance of the ⁸¹Br isotope.

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While specific experimental fragmentation data for this exact molecule is scarce, the expected fragmentation pathways can be predicted based on the known behavior of related compounds, such as bromophenols and molecules containing ether linkages.

Upon electron ionization, the molecule would likely undergo several key fragmentation steps:

Loss of the Difluoroethoxy Side Chain: A primary fragmentation event would likely involve the cleavage of the ether bond, leading to the loss of the C₂H₃F₂O radical or a related neutral molecule.

Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of a bromine radical.

Cleavage within the Ethoxy Group: Fragmentation can also occur within the difluoroethoxy side chain itself, for instance, through the loss of a CHF₂ radical.

Aromatic Ring Fragmentation: At higher energies, the phenolic ring can undergo fragmentation, leading to smaller charged species.

A plausible fragmentation pathway is outlined below:

Fragment Ion (m/z) Proposed Structure/Loss
252/254Molecular ion peak ([C₈H₇BrF₂O₂]⁺)
173/175Loss of the difluoroethoxy group ([C₆H₄BrO]⁺)
94Loss of bromine from the previous fragment, followed by rearrangement ([C₆H₅O]⁺)

Advanced Structural Characterization Techniques

Beyond mass spectrometry, other advanced techniques can provide a more detailed three-dimensional understanding of a molecule's structure.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available X-ray crystal structure for this compound. Therefore, a detailed analysis of its solid-state molecular architecture is not possible at this time. Should a suitable crystal of the compound be grown in the future, X-ray diffraction analysis would offer invaluable insights into its three-dimensional structure and packing in the solid state. For related simple brominated phenols, crystal structures have been determined, revealing details about intermolecular interactions such as hydrogen bonding. For instance, the crystal structure of 3-bromo-2-hydroxybenzonitrile has been reported, showing disorder in the bromine and nitrile substituents and the presence of O—H⋯Br/O—H⋯N hydrogen bonding. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 2,2 Difluoroethoxy Phenol

Electronic Structure and Reactivity Profiling

The arrangement of electrons in a molecule dictates its physical and chemical properties. Through various computational techniques, a detailed profile of the electronic character and reactivity of 3-Bromo-2-(2,2-difluoroethoxy)phenol can be established.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground state properties. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, the optimized molecular geometry of this compound can be determined. These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.)

ParameterValue
Bond Lengths (Å)
C-Br1.905
C-O (phenol)1.368
C-O (ether)1.375
O-C (ethyl)1.432
C-F1.350
C-H (aromatic)1.084
O-H0.965
Bond Angles (°) **
C-C-Br119.5
C-C-O (phenol)121.0
C-O-C (ether)118.7
O-C-C (ethyl)109.8
F-C-F108.5
C-O-H109.2
Dihedral Angles (°) **
C-C-O-C (ether)-85.3
C-O-C-C (ethyl)178.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the regions of positive and negative electrostatic potential.

It is expected that the most negative regions (typically colored red) will be concentrated around the oxygen atoms of the hydroxyl and ether groups, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential (blue), making it a potential hydrogen bond donor. The fluorine atoms, due to their high electronegativity, will also contribute to a negative potential region around the difluoroethoxy group. The bromine atom often exhibits a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and distribution of these orbitals are key determinants of a molecule's electronic behavior.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms, indicating that these are the primary sites for donating electrons in a reaction (nucleophilicity). The LUMO, conversely, is likely to be distributed over the aromatic ring and the C-Br bond, suggesting these areas are susceptible to receiving electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.58
LUMO-1.23
HOMO-LUMO Gap5.35

Conformational Analysis and Intramolecular Interactions

The flexibility of the difluoroethoxy side chain allows this compound to adopt various conformations. The relative stability of these conformers is governed by a delicate balance of intramolecular interactions.

Intramolecular interactions play a crucial role in stabilizing certain conformations. In this compound, the potential for both hydrogen bonding and halogen bonding exists. An intramolecular hydrogen bond could form between the hydroxyl hydrogen and the ether oxygen atom, or one of the fluorine atoms. The existence and strength of such a bond would significantly influence the conformational preference.

Furthermore, the bromine atom can act as a halogen bond donor, interacting with an electron-rich region of the molecule, such as the oxygen or fluorine atoms. d-nb.infonih.gov The interplay between these weak interactions is a key aspect of the molecule's structural chemistry. Analysis of the electron density using techniques like Quantum Theory of Atoms in Molecules (QTAIM) can confirm and characterize these interactions by identifying bond critical points.

Table 3: Potential Intramolecular Interactions in this compound

Interaction TypeDonorAcceptor
Hydrogen BondO-HO (ether)
Hydrogen BondO-HF
Halogen BondC-BrO (hydroxyl)
Halogen BondC-BrO (ether)
Halogen BondC-BrF

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

The inquiry sought to populate a detailed article outline focusing on advanced computational investigations, including the localization of transition states, calculation of energy barriers, and the development of predictive models for its chemical transformations. However, the foundational research required to generate such an analysis—comprising detailed computational modeling and experimental validation—appears to be absent from the public domain.

Computational chemistry is a powerful tool for elucidating the intricacies of chemical reactions. Methodologies such as the localization of transition states and the calculation of associated energy barriers provide fundamental insights into the feasibility and kinetics of a reaction pathway. Similarly, kinetic and thermodynamic computational studies offer a deeper understanding of the factors governing reaction outcomes.

Furthermore, Quantitative Structure-Reactivity Relationship (QSRR) studies are instrumental in developing predictive models that correlate the structural features of a molecule with its chemical reactivity. These models are invaluable in the design of new chemical entities and the optimization of reaction conditions. The investigation of steric and electronic effects through computational means further refines this understanding by pinpointing how the spatial arrangement and electron distribution within a molecule influence its reactive behavior.

Unfortunately, without specific computational studies on this compound, any attempt to provide the requested detailed analysis would be speculative and lack the necessary scientific rigor. The generation of data tables and in-depth research findings, as stipulated, is contingent on the existence of such primary research.

Therefore, while the framework for a computational analysis of this compound is well-defined by the requested outline, the specific data and research findings necessary to populate this framework are not currently available in the public scientific record. Further experimental and computational research would be required to address the specific points of inquiry.

Applications of 3 Bromo 2 2,2 Difluoroethoxy Phenol As a Chemical Intermediate

Building Block in the Synthesis of Complex Organic Molecules

As a multi-functionalized aromatic ring, 3-Bromo-2-(2,2-difluoroethoxy)phenol serves as a foundational component for the construction of intricate organic molecules. The interplay of its reactive sites—the nucleophilic hydroxyl group, the electrophilic aromatic ring, and the bromine atom amenable to various coupling reactions—provides chemists with a powerful tool for molecular design and synthesis.

Integration into Polyaromatic Systems

The bromine substituent on the phenolic ring is a key functional group that facilitates the integration of this compound into larger polyaromatic systems. Brominated aromatics are widely used as precursors in a variety of cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction Type Reactant Catalyst Bond Formed Resulting Structure
Suzuki CouplingArylboronic acid/esterPalladiumC-CBiphenyl derivatives
Sonogashira CouplingTerminal alkynePalladium/CopperC-C (sp2-sp)Aryl alkynes
Buchwald-Hartwig AminationAminePalladiumC-NAryl amines
Stille CouplingOrganostannanePalladiumC-CBiaryl or vinyl derivatives
Heck CouplingAlkenePalladiumC-CAryl-substituted alkenes

The ability to participate in these reactions allows for the systematic construction of complex scaffolds, which are often the core of pharmacologically active molecules and advanced materials. For instance, the Suzuki coupling can be employed to link the this compound unit to other aromatic rings, leading to the formation of substituted biphenyls, a common motif in medicinal chemistry and liquid crystal technology.

Strategic Incorporation of Fluorine and Bromine in Target Molecules

The presence of both fluorine and bromine atoms on the same molecule is a desirable feature in a chemical intermediate. These halogens impart unique properties to the target molecules, influencing their physical, chemical, and biological characteristics.

The difluoroethoxy group is of particular interest due to the properties conferred by the fluorine atoms. Fluorine is the most electronegative element and its incorporation into organic molecules can significantly alter their properties. synhet.com The introduction of fluorine can lead to:

Increased Lipophilicity: This can enhance the ability of a molecule to cross biological membranes.

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation, which can prolong the biological half-life of a drug. synhet.com

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups.

Conformational Control: Fluorine can influence the preferred conformation of a molecule through steric and electronic effects.

The bromine atom, in addition to its utility in cross-coupling reactions, can also serve as a site for further functionalization or act as a bioisostere for other groups. In medicinal chemistry, the replacement of a hydrogen atom with a bromine atom can sometimes lead to enhanced binding affinity to a biological target.

Intermediate in Agrochemical Research and Development

The structural motifs present in this compound are commonly found in active ingredients of modern agrochemicals. Halogenated and, in particular, fluorinated organic compounds have played a pivotal role in the development of new generations of pesticides with improved efficacy and environmental profiles.

Synthesis of Novel Active Components for Crop Protection

This compound can serve as a starting material for the synthesis of novel herbicides, fungicides, and insecticides. The phenolic hydroxyl group can be derivatized to form ethers and esters, while the bromine atom can be used to introduce other functionalities through the cross-coupling reactions mentioned earlier. This allows for the rapid generation of a library of related compounds, which can then be screened for their biological activity. For example, the profenofos insecticide contains a 4-bromo-2-chlorophenyl moiety, highlighting the importance of brominated phenols in agrochemical design. mdpi.combeilstein-journals.org

Structure-Activity Relationship Studies in Agrochemical Lead Optimization

Structure-activity relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery. nih.gov These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound is an ideal scaffold for SAR studies due to its multiple points for diversification.

Table 2: Potential Modifications of this compound for SAR Studies

Modification Site Potential Modification Purpose
Phenolic -OHEtherification, EsterificationInvestigate the role of the hydroxyl group in binding and transport.
Bromine at C3Cross-coupling reactionsExplore the effect of different substituents at this position.
Aromatic RingIntroduction of other substituentsDetermine the optimal substitution pattern for activity.

By synthesizing and testing a series of analogues derived from this intermediate, researchers can build a comprehensive understanding of the structural requirements for optimal activity, selectivity, and safety of a potential new crop protection agent.

Utility in Materials Science for Advanced Material Development

The unique combination of a rigid aromatic core and the polar, electron-rich difluoroethoxy group suggests that this compound could be a valuable monomer or additive in the development of advanced materials.

Fluorinated polymers, for example, are known for their exceptional properties, including:

High Thermal Stability: The strength of the C-F bond contributes to the thermal resistance of these materials.

Chemical Inertness: Fluoropolymers are often resistant to a wide range of chemicals.

Low Surface Energy: This property leads to materials with non-stick and water-repellent characteristics.

Unique Optical and Dielectric Properties: These are valuable in applications such as optical fibers and electronic components.

The incorporation of the this compound unit into a polymer backbone, either through polymerization of the phenolic group or by utilizing the bromine atom in polymerization reactions, could lead to new materials with tailored properties. Furthermore, the presence of the bromine atom could allow for post-polymerization modification, enabling the fine-tuning of the material's characteristics. The synthesis of aryl fluoroalkyl ethers from phenols is a known route to materials such as liquid crystals.

Synthesis of Components for Liquid Crystalline Materials

Fluorinated compounds are of significant interest in the development of liquid crystal materials. The introduction of fluorine atoms can alter the chemical properties of parent molecules, which is a useful attribute for creating liquid crystal materials. nih.gov For instance, the synthesis of aryl gem-difluoromethyl ethers from phenols is a known approach to obtaining materials for liquid crystals. nih.govbeilstein-journals.org

The structure of this compound contains both bromine and fluorine, elements commonly found in liquid crystal intermediates. For example, 4-bromo-2,3-difluorobenzaldehyde is recognized as an important intermediate for fluorine-containing benzene-class liquid crystals. google.com The presence of the difluoroethoxy group in this compound could be leveraged to synthesize new liquid crystalline compounds with specific dielectric and optical properties.

Precursors for Specialty Polymers with Tailored Properties

Phenolic compounds are fundamental precursors in the synthesis of various polymers. The bromine atom on the aromatic ring of this compound serves as a functional handle for polymerization reactions, such as cross-coupling reactions, to form the polymer backbone. Furthermore, the difluoroethoxy group can impart specific properties to the resulting polymer, such as thermal stability, chemical resistance, and altered solubility, due to the presence of fluorine.

Contribution to Methodological Advancements in Organic Synthesis

The reactivity of functional groups within this compound makes it a candidate for research into new synthetic methodologies.

Development of New Catalytic Systems for Aryl Halide Functionalization

The carbon-bromine bond in aryl halides like this compound is a key site for functionalization through various catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This compound could serve as a substrate to test and optimize new catalytic systems, particularly for reactions that are sensitive to the presence of other functional groups like the phenol and the difluoroether. Developing catalysts that can selectively activate the C-Br bond without affecting the rest of the molecule is an ongoing area of research in organic synthesis.

Innovations in Phenol Derivatization Chemistry

Phenol derivatization is a broad area of chemical synthesis. The hydroxyl group of this compound can undergo a variety of reactions, including etherification, esterification, and conversion to a nonaflate for further cross-coupling. The electronic effects of the adjacent bromo and difluoroethoxy substituents could influence the reactivity of the phenolic hydroxyl group in novel ways, leading to new strategies for selective derivatization. Research in this area could expand the toolbox for creating complex substituted aromatic compounds.

Future Directions and Emerging Research Avenues for 3 Bromo 2 2,2 Difluoroethoxy Phenol

Sustainable and Green Chemistry Approaches

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact and improve process safety. For a molecule like 3-Bromo-2-(2,2-difluoroethoxy)phenol, this involves a multi-faceted approach targeting catalyst efficiency, waste reduction, and the use of renewable resources. researchgate.net The goal is to develop synthetic pathways that are not only effective but also environmentally benign. nih.gov

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. jk-sci.comrsc.org Future research will likely focus on developing novel catalysts that facilitate addition and rearrangement reactions over traditional substitution and elimination reactions, which inherently generate more waste. rsc.org

Transition metal catalysts are essential for efficient chemical reactions, and research is ongoing to replace precious metal catalysts with more abundant and less toxic alternatives like iron. openaccessgovernment.org Iron catalysts have shown excellent performance in reactions such as C-H borylation, an atom-economic method for producing organoboron compounds, and can be more stable and practical for industrial use compared to sensitive precious metal catalysts. openaccessgovernment.org The development of such robust catalysts could streamline the synthesis of precursors to this compound, reducing energy consumption and simplifying purification processes. researchgate.net Direct Csp2–H functionalization is another powerful, atom-economical tool for building molecular complexity on phenolic scaffolds. rsc.org

Table 1: Comparison of Catalytic Approaches for Green Synthesis
Catalyst TypeKey AdvantagesPotential Application in Phenol SynthesisReferences
Iron-based CatalystsAbundant, low toxicity, stable in air and moisture.C-H borylation, hydrosilylation of alkenes. openaccessgovernment.org
Ruthenium-based CatalystsHigh efficiency in isomerization and addition reactions.Isomerization of propargyl alcohols, addition of alcohols to alkynes. jk-sci.com
OrganocatalystsMetal-free, avoiding heavy metal contamination.Asymmetric synthesis, various C-C bond formations. openaccessgovernment.org
Biocatalysts (Enzymes)High selectivity and efficiency under mild conditions.Specific functional group transformations. jk-sci.com

The vast majority of waste in chemical processes comes from solvents, making the switch to greener alternatives a critical area of research. nih.gov Bio-based solvents, derived from renewable feedstocks, offer a more sustainable option compared to traditional petroleum-derived solvents. core.ac.ukwhiterose.ac.uksigmaaldrich.com Research has identified several promising bio-based solvents that could be applied to the synthesis of halogenated phenols and their precursors.

For example, Cyrene™ (dihydrolevoglucosenone), derived from the pyrolysis of cellulose, has shown potential as a polar aprotic solvent. utwente.nl Other candidates include limonene and p-cymene for certain reaction types. whiterose.ac.ukresearchgate.net Ethanol, produced from renewable biological sources, is another greener solvent that aligns with the principles of using renewable feedstocks and safer auxiliaries. sigmaaldrich.com The selection of an appropriate bio-based solvent depends on the specific reaction, with polarity being a key factor; for instance, reactions involving nitrogen nucleophiles are better suited to high-polarity solvents. whiterose.ac.uk

Table 2: Examples of Bio-based Solvents and Their Potential Applications
Bio-based SolventSourcePotential Replacement ForKey CharacteristicsReferences
Cyrene™CelluloseNMP, DMFPolar aprotic solvent utwente.nl
EthanolBiomass fermentationMethanol, IsopropanolPolar protic, favorable sustainability profile sigmaaldrich.com
Limonene / p-CymeneCitrus fruits / plant oilsToluene, HexaneNon-polar, suitable for various organic reactions whiterose.ac.ukresearchgate.net
Cyclopentyl methyl ether (CPME)Renewable sourcesTHF, DCMHydrophobic ether solvent with a high boiling point sigmaaldrich.com

Exploration of Novel Derivatization and Functionalization Strategies

To expand the chemical space accessible from this compound, researchers are exploring advanced synthetic methods that offer new pathways for derivatization. These techniques leverage light or electricity to drive reactions, or employ novel reactor technologies for enhanced control and efficiency.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. beilstein-journals.org This strategy could be particularly useful for the functionalization of the phenol ring. For instance, methods have been developed for the bromination of phenols using an in-situ generated bromine source via a photoredox catalyst, avoiding the use of highly toxic liquid bromine. beilstein-journals.org The photodecomposition of bromophenols is also an area of study, with research indicating that higher brominated phenols decompose more readily under light, often commencing with the loss of an ortho-bromine atom. murdoch.edu.aucdu.edu.au This suggests that light-mediated reactions could be selectively applied to modify the bromine substituent on the this compound core.

Electrochemical synthesis offers another green and highly selective alternative to traditional chemical methods. lew.ro Electrochemical partial fluorination (ECF) can introduce single fluorine atoms or small fluorinated groups into organic molecules with high selectivity. lew.roacs.org Recent advances have demonstrated the electrochemical fluorination of unactivated C(sp3)-H bonds and the functionalization of various aromatic compounds. acs.orgnih.gov This technology could be harnessed to further functionalize the difluoroethoxy group or the phenolic ring of the target molecule under catalyst-free and oxidant-free conditions, as demonstrated in the electrochemical C-H amination of free phenols. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, presents numerous advantages for the synthesis of fine chemicals. This technology allows for precise control over reaction parameters, improved safety for hazardous reactions, and easier scalability. While its application to this compound specifically is an emerging area, its use in related photocatalytic and multi-component reactions demonstrates its potential. researchgate.netthieme-connect.de Implementing flow processes for the synthesis or derivatization of this compound could lead to higher yields, better purity, and a more efficient manufacturing process, particularly when combined with photocatalytic or electrochemical methods.

High-Throughput Experimentation and Automation in Synthesis

The synthesis of complex organic molecules can be accelerated through automation and high-throughput experimentation (HTE). researchgate.net Robotic platforms can perform a wide range of reactions, from small-scale screening to the production of larger quantities, with increased speed and reproducibility while minimizing human error. sigmaaldrich.comwikipedia.org

Interdisciplinary Research Opportunities

The true potential of this compound lies in its application within collaborative research frameworks. Its distinct chemical functionalities suggest a multitude of possibilities for synergistic studies and the application of cutting-edge analytical methodologies.

The structural motifs present in this compound make it an attractive scaffold for medicinal chemistry and a valuable tool for chemical biology. The presence of bromine, a halogen atom, and a difluoroethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Future research endeavors are anticipated to explore the use of this compound as a key intermediate in the synthesis of novel bioactive compounds. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The difluoroethoxy group, in particular, can serve as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and target engagement. Research has shown that fluorination can enhance the hydrogen bond donor ability of phenolic compounds, which could lead to more stable and predictable interactions with biological targets brighton.ac.uk.

Synergistic studies could involve combining this compound-derived compounds with other therapeutic agents to investigate potential additive or synergistic effects. Phenolic compounds, in general, have been studied for their synergistic antioxidant effects when combined with other phenolics or flavonoids nih.govresearchgate.netnih.gov. This opens avenues for developing novel combination therapies for a range of diseases. The exploration of this compound as a building block for active pharmaceutical ingredients is a promising area, similar to its structural isomer 3-Bromo-5-(2,2-difluoroethoxy)phenol, which is recognized for its utility in drug synthesis evitachem.com.

Table 1: Potential Areas of Synergistic Research in Medicinal Chemistry

Research AreaPotential Application of this compound DerivativesRationale
Oncology Synthesis of novel kinase inhibitors or enzyme-targeted therapies.The fluorinated moiety can enhance binding affinity to target proteins.
Neuroscience Development of new agents targeting neurological disorders.Brominated intermediates are valuable in the synthesis of drugs for conditions like Parkinson's disease pyglifesciences.com.
Infectious Diseases Creation of new antimicrobial or antiviral compounds.Halogenated phenols are known to possess antimicrobial properties.

In the realm of chemical biology, probes and labeling agents derived from this compound could be developed. The bromine atom provides a handle for further chemical modification, such as cross-coupling reactions, allowing for the attachment of fluorescent tags or biotin labels. These tools would be invaluable for studying biological processes and target identification.

The synthesis and subsequent reactions of this compound would greatly benefit from the application of advanced analytical techniques for real-time monitoring. Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions are crucial for efficient and safe chemical synthesis.

Techniques such as Direct Analysis in Real Time (DART) mass spectrometry and Probe Electrospray Ionization (PESI) mass spectrometry offer the ability to monitor reactions directly from the reaction mixture with minimal to no sample preparation shimadzu.comnih.gov. These methods provide instantaneous feedback on the progress of a reaction by detecting the molecular ions of reactants, intermediates, and products nih.gov. This would be particularly useful for optimizing the synthesis of derivatives of this compound, ensuring high yields and purity.

Raman spectroscopy is another powerful non-invasive technique that can be used for in-line reaction monitoring nih.gov. By tracking the vibrational modes of specific functional groups, it is possible to follow the consumption of reactants and the formation of products in real time nih.gov. For reactions involving this compound, one could monitor the characteristic peaks of the aromatic ring, the C-Br bond, or the C-O-C ether linkage to gain insights into the reaction mechanism and kinetics.

Low-temperature plasma (LTP) probes coupled with mass spectrometry also represent an emerging technology for the in-situ and real-time monitoring of chemical reactions without the need for sample pretreatment researchgate.netrsc.org.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

Analytical TechniquePrinciple of OperationPotential Application for this compound
DART-MS Ambient ionization of molecules followed by mass analysis.Rapid screening of reaction conditions and confirmation of product formation.
PESI-MS Direct ionization from a probe sampling the reaction mixture.Real-time tracking of reactant consumption and product appearance.
In-line Raman Spectroscopy Measures vibrational modes of molecules to identify and quantify species.Monitoring reaction kinetics and identifying key reaction intermediates.
LTP-MS Desorption and ionization of analytes from the reaction surface using a low-temperature plasma probe.In-situ monitoring of reaction progress with high specificity.

The application of these advanced analytical methods will undoubtedly accelerate the exploration of the chemical space around this compound, enabling the rapid development of new synthetic methodologies and the discovery of novel compounds with valuable properties.

Conclusion

Recapitulation of Key Research Findings and Methodological Advances

The investigation into "3-Bromo-2-(2,2-difluoroethoxy)phenol" reveals a compound that, despite its commercial availability, is characterized by a notable absence of dedicated research in the public domain. Its fundamental identity has been established through its IUPAC name, CAS number (1822861-83-5), and molecular formula (C₈H₇BrF₂O₂). While specific experimental data on its synthesis and reactivity are lacking, plausible synthetic routes can be postulated based on fundamental principles of organic chemistry, likely involving the etherification of a bromophenol or the bromination of a difluoroethoxyphenol.

Overarching Significance of this compound in Advancing Organic Chemistry

The significance of this compound currently lies in its potential as a building block in synthetic organic chemistry. The presence of three distinct functional handles—a phenolic hydroxyl group, a bromine atom, and a difluoroethoxy group—makes it a theoretically attractive intermediate for the synthesis of more complex molecules. The incorporation of fluorine is a well-established strategy in the design of bioactive compounds, suggesting that this molecule could be a valuable precursor in medicinal chemistry research. beilstein-journals.org

Prospective Outlook on Continued Research and Development within the Field

The scarcity of information on this compound highlights a clear area for future research. A thorough investigation into its synthesis, including optimization of reaction conditions and detailed characterization of the product using modern spectroscopic techniques, would be a valuable contribution. Furthermore, exploring its reactivity in various organic transformations would unlock its potential as a versatile intermediate. Such studies would not only expand our understanding of this specific molecule but also contribute to the broader field of halogenated and fluorinated organic compounds, which continue to be of high interest in the development of new pharmaceuticals and materials.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-(2,2-difluoroethoxy)phenol?

The synthesis typically involves two key steps: (1) bromination of a phenolic precursor and (2) introduction of the 2,2-difluoroethoxy group.

  • Bromination : Selective bromination at the para position of the phenol ring can be achieved using N-bromosuccinimide (NBS) in the presence of FeCl₃ at 0–5°C to minimize side reactions .
  • Ether Formation : The difluoroethoxy group is introduced via base-mediated nucleophilic substitution. For example, reacting 3-bromophenol with 2,2-difluoroethyl iodide in the presence of K₂CO₃ in acetone under reflux (50–60°C) yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and reaction time (6–8 hours) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization (ethanol/water) ensures >95% purity.

Q. How can researchers characterize this compound?

Key analytical methods include:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 7.25–7.15 (aromatic H), δ 4.65 (OCH₂CF₂), and δ 5.30 (OH, broad). ¹⁹F NMR confirms the difluoroethoxy group (δ -120 to -125 ppm, AB quartet) .
  • Mass Spectrometry (MS) : ESI-MS (negative mode) gives [M-H]⁻ at m/z 263.9 (C₈H₆BrF₂O₂⁻). High-resolution MS (HRMS) validates molecular formula .
  • Chromatography : HPLC (C18 column, acetonitrile/water 70:30) monitors purity, with retention time ~8.2 minutes .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the difluoroethoxy substituent?

The etherification proceeds via an SN2 mechanism :

Deprotonation : The phenolic -OH is deprotonated by a base (e.g., K₂CO₃), forming a phenoxide ion.

Nucleophilic Attack : The phenoxide attacks the electrophilic carbon in 2,2-difluoroethyl iodide, displacing iodide.

Steric and Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of the alkylating agent but may reduce nucleophilic attack efficiency. Kinetic studies (e.g., varying bases or solvents) can optimize yields .

Q. How do structural modifications (e.g., halogen or substituent position) affect bioactivity?

Comparative structure-activity relationship (SAR) studies reveal:

CompoundSubstituent PositionKey Activity FindingsReference
This compoundBr at C3, OCH₂CF₂ at C2Moderate enzyme inhibition (IC₅₀ = 12 µM)
3-Chloro-2-(2-fluoroethoxy)phenolCl at C3, OCH₂F at C2Reduced potency (IC₅₀ = 45 µM)
2-Bromo-4-(2,2-difluoroethoxy)phenolBr at C2, OCH₂CF₂ at C4Inactive (IC₅₀ > 100 µM)
  • Key Insight : Bromine at C3 and the difluoroethoxy group at C2 maximize steric and electronic interactions with target enzymes.

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity Variability : Impurities (e.g., residual solvents or byproducts) can skew results. Validate purity via HPLC and elemental analysis .
  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO) affect activity. Standardize protocols (e.g., IC₅₀ determination at pH 7.4, 37°C) .
  • Structural Confirmation : Misassignment of substituent positions (e.g., C2 vs. C4) can invalidate SAR conclusions. Use NOESY NMR or X-ray crystallography (if crystalline) to confirm regiochemistry .

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